2-Cyclopentyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one
Description
Properties
Molecular Formula |
C13H16N4O |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-cyclopentyl-5-methyl-1-pyrazin-2-ylpyrazol-3-one |
InChI |
InChI=1S/C13H16N4O/c1-10-8-13(18)17(11-4-2-3-5-11)16(10)12-9-14-6-7-15-12/h6-9,11H,2-5H2,1H3 |
InChI Key |
YVMXLKVAVHLANH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1C2=NC=CN=C2)C3CCCC3 |
Origin of Product |
United States |
Biological Activity
2-Cyclopentyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a compound belonging to the pyrazole family, notable for its unique bicyclic structure that integrates both pyrazole and pyrazine functionalities. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
The molecular formula of 2-Cyclopentyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is C13H16N4O, with a molecular weight of 244.29 g/mol. Its structure contributes to its reactivity and potential pharmacological applications.
Antimicrobial Activity
Research indicates that compounds similar to 2-Cyclopentyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that pyrazole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL for certain derivatives .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well documented. In particular, compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokines like TNFα and IL-6. For example, specific pyrazole derivatives have shown IC50 values in the nanomolar range for inhibiting IKK-2, a key enzyme involved in inflammation pathways .
Anticancer Activity
The anticancer properties of 2-Cyclopentyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one are also noteworthy. Molecular docking studies suggest that this compound may interact with various biological targets implicated in cancer progression. Its structural features allow it to bind effectively to these targets, making it a candidate for further investigation in cancer therapeutics .
Molecular docking studies have been employed to elucidate the interaction mechanisms of 2-Cyclopentyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one with biological targets. These studies reveal potential binding sites and affinities that are critical for understanding its therapeutic efficacy. The unique structural characteristics of this compound facilitate interactions that may not be observed in simpler pyrazole derivatives .
Comparative Analysis with Similar Compounds
The biological activities of 2-Cyclopentyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one can be compared with other pyrazole derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Methylpyrazole | Structure | Simple methyl substitution; used in agrochemicals |
| 4-Aminoantipyrine | Structure | Known for analgesic properties; more polar |
| 5-Methylpyrazole | Structure | Exhibits different pharmacological profiles; less complex |
| 1-(4-Methylphenyl)-3-pyrazolidinone | Structure | Contains a phenyl group; different biological activity |
The uniqueness of 2-Cyclopentyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one lies in its bicyclic structure that combines cyclopentyl and pyrazine functionalities, potentially leading to novel interactions within biological systems not observed in simpler pyrazole derivatives .
Case Studies
Several studies have focused on the synthesis and evaluation of biological activity for pyrazolone compounds similar to 2-Cyclopentyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one. For instance:
- Antimicrobial Evaluation : A study evaluated a series of pyrazolone derivatives against multiple bacterial strains and reported significant antimicrobial activity with some compounds exhibiting MIC values below 100 μg/mL.
- Anti-inflammatory Studies : In vitro assays demonstrated that certain derivatives could reduce cytokine levels by over 50% at concentrations as low as 0.01 µM.
These findings underscore the therapeutic potential of this compound class in treating infectious diseases and inflammatory conditions.
Scientific Research Applications
2-Cyclopentyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a research compound with the molecular formula and a molecular weight of 244.29 g/mol.
IUPAC Name and Identifiers
- IUPAC Name 2-cyclopentyl-5-methyl-1-pyrazin-2-ylpyrazol-3-one
- InChI InChI=1S/C13H16N4O/c1-10-8-13(18)17(11-4-2-3-5-11)16(10)12-9-14-6-7-15-12/h6-9,11H,2-5H2,1H3
- InChI Key YVMXLKVAVHLANH-UHFFFAOYSA-N
- SMILES CC1=CC(=O)N(N1C2=NC=CN=C2)C3CCCC3
Applications
The available search results identify 2-Cyclopentyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one as a "useful research compound". However, the search results do not provide specific applications, case studies, or detailed research findings for this compound.
Another similar compound, trans-1-cyclopentyl-6-(4-methyl-1-((5-methylpyrazin-2-yl)methyl)pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, has PubChem CID 135875904 .
Other related compounds
Comparison with Similar Compounds
Comparison with Similar Pyrazol-3-one Derivatives
Structural and Substitutional Differences
Key structural analogs include:
5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (N-Demethylantipyrine) : Features a phenyl group at position 2 and methyl at position 2. Used in CNS drug research due to its pharmacokinetic profile .
2-(4-Methylphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one : Substituted with a 4-methylphenyl group at position 2, offering enhanced steric bulk compared to phenyl .
3-[3-(Trifluoromethylbenzoyl)pyrazin-2-yl]-1,2,4-oxadiazole derivatives : Contain pyrazine and fluorinated groups, highlighting the role of electron-withdrawing substituents in patent applications .
Table 1: Structural and Physicochemical Comparison
*logP values estimated via computational methods.
Physicochemical Properties
- Solubility : The pyrazine ring improves aqueous solubility (via hydrogen bonding) compared to purely aromatic analogs, but cyclopentyl may counterbalance this by increasing hydrophobicity.
- Thermal Stability : Pyrazol-3-ones with bulky substituents (e.g., cyclopentyl) exhibit higher melting points (>200°C) due to dense crystal packing .
Key Research Findings
Substituent Effects : Cyclopentyl groups enhance lipophilicity but may reduce synthetic yields compared to phenyl analogs due to steric hindrance .
Pyrazine Advantages : Pyrazin-2-yl substituents improve binding to ATP pockets in kinases, as seen in patented compounds .
Biological Trade-offs : Higher molecular weight derivatives (e.g., target compound) may face bioavailability challenges despite improved target affinity .
Preparation Methods
Methodology Overview:
- Starting materials: β-ketoesters, such as ethyl acetoacetate, or acyclic 1,3-dicarbonyl compounds.
- Reagents: Hydrazine hydrate or substituted hydrazines.
- Conditions: Reflux in ethanol or polar aprotic solvents, sometimes catalyzed by acids or bases.
- Outcome: Formation of 3-pyrazolin-5-one derivatives via cyclocondensation.
Application to Target Compound:
For 2-Cyclopentyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one , a plausible route involves initial synthesis of a substituted pyrazolinone core followed by functionalization at the 1-position with a pyrazin-2-yl group.
Synthesis via Acylation and Cyclization of β-Ketoesters
Recent advances have demonstrated the utility of acylation of β-ketoesters, followed by cyclocondensation with hydrazines, to yield pyrazolinone derivatives with high regioselectivity and yields.
Key Procedure:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Ethyl chloroformate + triethylamine | Acylation of the pyrazolin-5-one core to introduce substituents at nitrogen. |
| 2 | Hydrazine derivatives + reflux | Cyclocondensation to form the pyrazolinone ring. |
| 3 | Oxidation or further functionalization | Introduction of the pyrazin-2-yl group via nucleophilic substitution or cyclization with appropriate heterocycles. |
This approach has been successfully used to synthesize various pyrazolinone derivatives, including those with complex substituents.
Cyclocondensation of Acetylenic Ketones and Hydrazines
The literature indicates that acetylenic ketones, such as diacetylene ketones, can undergo cyclocondensation with hydrazines to produce pyrazoles, which can be further oxidized or functionalized to obtain pyrazolinones.
Method Highlights:
Relevance:
For the target compound, a similar route could involve starting with a suitable acetylenic ketone bearing a cyclopentyl group and methyl substitution, followed by cyclocondensation with pyrazine derivatives.
Post-cyclization modifications, such as oxidation or substitution reactions, enable the introduction of heterocyclic groups like pyrazin-2-yl at the N-1 position.
Typical Procedure:
- Reagents: Oxidants such as DDQ, K3Fe(CN)6, or hypervalent iodine reagents.
- Conditions: Mild heating or room temperature under inert atmosphere.
- Outcome: Selective oxidation of the pyrazolinone core, facilitating subsequent substitution with heterocycles.
Synthesis Strategy for the Target Compound
Based on the collected data, a feasible synthetic route for 2-Cyclopentyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one involves:
Preparation of a substituted pyrazolinone core:
- Cyclocondensation of a β-ketoester (e.g., methyl acetoacetate) with hydrazine hydrate under reflux, yielding a 3-pyrazolin-5-one derivative.
Introduction of the pyrazin-2-yl group:
- Nucleophilic substitution or condensation with a pyrazine-2-carboxaldehyde or pyrazine-2-yl halide, facilitated by base or acid catalysis.
Functionalization at the 2-position:
- Alkylation with cyclopentyl halides or via Grignard reagents to introduce the cyclopentyl group.
-
- Methylation at the 5-position, possibly via methyl iodide or dimethyl sulfate, under basic conditions.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclocondensation of β-dicarbonyl + hydrazine | β-Ketoester + Hydrazine hydrate | Ethanol, reflux | 60-85% | Simple, high-yield | Widely applicable | Limited regioselectivity |
| Acylation + Cyclocondensation | Pyrazolinone + Acyl chlorides | Dichloromethane, base | 70-90% | Regioselectivity | Functional group tolerance | Multi-step |
| Acetylenic ketone + Hydrazine | Acetylenic ketone + Hydrazine | Ethanol, acid catalysis | 65-89% | Access to pyrazoles | Versatile | Regioisomer mixture |
| Oxidative cyclization | Pyrazolinone derivatives | DDQ, hypervalent iodine | Room temp to mild heating | 68-99% | High regioselectivity | Requires oxidants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
